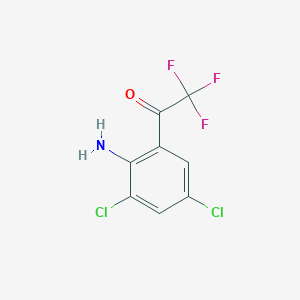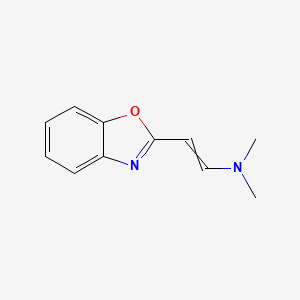
alpha,alpha,alpha-Trifluoro-2'-amino-3',5'-dichloroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. This compound contains an amino group, two chlorine atoms, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of substituted anilines with ninhydrin in the presence of molecular iodine at ambient temperature. The reaction is cost-effective, regioselective, and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Friedel-Crafts alkylation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The chlorine atoms may also participate in halogen bonding, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Amino-4,6-dichloro-phenyl)-2,2,2-trifluoro-ethanone
- 1-(2-Amino-3,5-dibromo-phenyl)-2,2,2-trifluoro-ethanone
- 1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-propanone
Uniqueness
1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H4Cl2F3NO |
|---|---|
Peso molecular |
258.02 g/mol |
Nombre IUPAC |
1-(2-amino-3,5-dichlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-3-1-4(6(14)5(10)2-3)7(15)8(11,12)13/h1-2H,14H2 |
Clave InChI |
ZNQJBPDTWZHMGI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)


![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)


